molecular formula C8H12N2O3S B3208535 5-Amino-2-ethoxybenzene-1-sulfonamide CAS No. 1050886-42-4

5-Amino-2-ethoxybenzene-1-sulfonamide

Cat. No. B3208535
CAS RN: 1050886-42-4
M. Wt: 216.26 g/mol
InChI Key: ZMSODSNBTVHCJN-UHFFFAOYSA-N
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Description

5-Amino-2-ethoxybenzene-1-sulfonamide is a chemical compound with the molecular weight of 252.72 . It is typically found in the form of a powder .


Synthesis Analysis

The synthesis of sulfonamides, such as 5-Amino-2-ethoxybenzene-1-sulfonamide, often involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia . This method is commonly used due to its high yield compared to other methods .

Scientific Research Applications

Carbonic Anhydrase Inhibition

One of the primary applications of sulfonamide derivatives, including those structurally related to 5-Amino-2-ethoxybenzene-1-sulfonamide, is the inhibition of carbonic anhydrases. These enzymes are involved in many physiological processes, and their inhibition can have therapeutic implications, especially in treating conditions like glaucoma and certain types of cancer. Ilies et al. (2003) have shown that halogenated sulfonamides, including derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide, are potent inhibitors of tumor-associated carbonic anhydrase IX, suggesting their potential as antitumor agents Ilies et al., 2003.

Antitumor Activity

Sulfonamide-focused libraries, including compounds structurally related to 5-Amino-2-ethoxybenzene-1-sulfonamide, have been evaluated for their antitumor activities. Owa et al. (2002) identified compounds from these libraries that showed potent cell cycle inhibition and progressed to clinical trials, highlighting their significance as novel antitumor agents Owa et al., 2002.

Catalytic Performance in Organic Synthesis

Sulfonamides, including those related to 5-Amino-2-ethoxybenzene-1-sulfonamide, have been utilized in organic synthesis. Kano et al. (2008) reported the application of a binaphthyl-based amino sulfonamide in the asymmetric aminoxylation of aldehydes, demonstrating its high catalytic performance and enantioselectivity Kano et al., 2008.

Role in Drug Design

The sulfonamide group is a key functional group in drug design, as it appears in many marketed drugs. Kalgutkar et al. (2010) highlighted the importance of sulfonamide in medicinal chemistry, including its presence in sulfonamide antibacterials and its role as an isostere for carboxylic acid groups in substrate mimetics Kalgutkar et al., 2010.

Environmental Degradation of Sulfonamides

Research on the environmental degradation of sulfonamide antibiotics, which share a core structure with 5-Amino-2-ethoxybenzene-1-sulfonamide, has shown novel microbial strategies for eliminating these compounds. Ricken et al. (2013) discovered that certain Microbacterium species degrade sulfonamides through an unusual pathway initiated by ipso-hydroxylation, which could have implications for bioremediation efforts Ricken et al., 2013.

Mechanism of Action

Target of Action

5-Amino-2-ethoxybenzene-1-sulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase (DHPS) . This enzyme plays a crucial role in the synthesis of folate , which is essential for bacterial growth and survival .

Mode of Action

The compound acts as a competitive inhibitor of DHPS . It mimics the natural substrate of the enzyme, p-aminobenzoic acid (PABA) , and binds to the enzyme’s active site, preventing PABA from binding . This inhibits the production of folate, disrupting DNA synthesis and bacterial growth .

Biochemical Pathways

The inhibition of DHPS affects the folate synthesis pathway . Folate is a key component in the synthesis of nucleic acids like DNA and RNA . By inhibiting folate synthesis, the compound disrupts these critical biochemical pathways, leading to the inhibition of bacterial growth .

Pharmacokinetics

They are metabolized in the liver and excreted through the kidneys .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth . By blocking folate synthesis, the compound prevents the bacteria from producing the nucleic acids needed for DNA replication . This leads to a bacteriostatic effect, where bacterial growth and multiplication are halted .

Action Environment

The action of 5-Amino-2-ethoxybenzene-1-sulfonamide can be influenced by various environmental factors. For instance, the presence of PABA in the environment can reduce the efficacy of the compound, as PABA competes with the drug for binding to DHPS . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other substances .

Safety and Hazards

The safety information available indicates that 5-Amino-2-ethoxybenzene-1-sulfonamide has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H315, H319, and H335 .

properties

IUPAC Name

5-amino-2-ethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c1-2-13-7-4-3-6(9)5-8(7)14(10,11)12/h3-5H,2,9H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSODSNBTVHCJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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